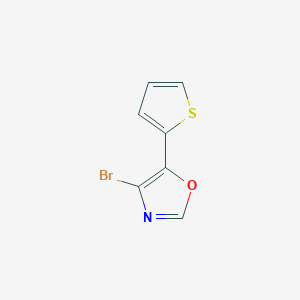

Oxazole, 4-bromo-5-(2-thienyl)-

Description

Significance of Oxazole (B20620) Derivatives in Advanced Chemical Synthesis and Materials Science

Oxazole derivatives are a significant class of heterocyclic compounds that play a crucial role in both advanced chemical synthesis and materials science. The oxazole ring, with its two heteroatoms (oxygen and nitrogen), can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with a wide array of receptors and enzymes. chemenu.com This characteristic makes them valuable scaffolds in the design of new therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. chemenu.comnih.gov

In the realm of materials science, the electronic properties of oxazole-containing compounds are of particular interest. Their potential for π-conjugation, which can be modulated by the substituents on the oxazole ring, makes them suitable for applications in organic electronics. For instance, some oxazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) due to their optoelectronic properties. ontosight.ai

Rationale for Research on Brominated Heterocyclic Scaffolds and their Synthetic Utility

The introduction of a bromine atom onto a heterocyclic scaffold, such as in Oxazole, 4-bromo-5-(2-thienyl)-, is a strategic decision in synthetic chemistry. The bromine atom serves as a versatile functional group, often referred to as a "synthetic handle," which allows for a wide range of subsequent chemical transformations. This versatility stems from the ability of the bromine atom to participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netijpsonline.com These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom.

Furthermore, direct bromination is a common and effective method for functionalizing heterocyclic rings. researchgate.net The presence of a bromine atom can also influence the electronic properties of the molecule, which can be advantageous in the development of new materials and pharmaceuticals.

Overview of Research Directions on Oxazole, 4-bromo-5-(2-thienyl)-

Current research involving Oxazole, 4-bromo-5-(2-thienyl)- and related structures is multifaceted. A primary focus is on its utilization as a building block in the synthesis of more complex molecules. The presence of both a reactive bromine atom and a thienyl group provides multiple sites for further chemical modification. vulcanchem.com

One significant research avenue is the exploration of its potential in medicinal chemistry. Given the established biological activities of oxazole derivatives, researchers are investigating whether molecules derived from Oxazole, 4-bromo-5-(2-thienyl)- exhibit therapeutic properties. chemenu.comnih.gov

Another key area of investigation is in materials science. The thienyl group enhances the π-conjugation of the molecule, and the bromine atom offers a site for further functionalization to tune its electronic and optical properties. vulcanchem.com This makes it a candidate for incorporation into novel organic electronic materials.

The development of efficient and environmentally friendly synthetic methods for Oxazole, 4-bromo-5-(2-thienyl)- and its derivatives is also an active area of research. This includes the exploration of microwave-assisted reactions and other green chemistry approaches to improve reaction yields and reduce environmental impact. vulcanchem.com

Interactive Data Table: Physicochemical Properties of Oxazole, 4-bromo-5-(2-thienyl)-

| Property | Value |

| Molecular Formula | C₇H₄BrNOS vulcanchem.com |

| Molecular Weight | 230.082 g/mol vulcanchem.com |

| Exact Mass | 228.920 g/mol vulcanchem.com |

| CAS Registry Number | 959977-82-3 vulcanchem.com |

| Topological Polar Surface Area (PSA) | 54.27 Ų vulcanchem.com |

| LogP (Partition Coefficient) | 3.17 vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-6(10-4-9-7)5-2-1-3-11-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLCBTSGHUNCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(N=CO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723521 | |

| Record name | 4-Bromo-5-(thiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959977-82-3 | |

| Record name | 4-Bromo-5-(thiophen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Oxazole, 4 Bromo 5 2 Thienyl and Its Precursors

Regioselective Bromination Strategies for Oxazole (B20620) Ring Functionalization

The selective introduction of a bromine atom at a specific position on the oxazole ring is crucial for its use as a synthetic building block. For 5-substituted oxazoles, direct bromination can lead to a mixture of products. Therefore, regioselective methods are essential.

C-4 Bromination via Lithiation of 5-(2-thienyl)oxazole

A highly regioselective method for the C-4 bromination of 5-substituted oxazoles, including 5-(2-thienyl)oxazole, involves a lithiation-bromination sequence. orgsyn.org This process begins with the deprotonation of the oxazole ring at the C-2 position using a strong base, typically a lithium amide base like lithium bis(trimethylsilyl)amide (LiHMDS). orgsyn.org This initially forms the 2-lithiooxazole.

However, the 2-lithiooxazole exists in equilibrium with its acyclic isonitrile enolate tautomer. orgsyn.org The regioselectivity of the subsequent bromination step is dependent on the position of this equilibrium. orgsyn.org Bromination of the 2-lithiooxazole would lead to the 2-bromo product, while bromination of the isonitrile enolate results in the desired 4-bromo product.

Influence of Reaction Conditions on Regioselectivity (e.g., Solvent Effects, Base Selection)

The key to achieving high C-4 regioselectivity lies in shifting the equilibrium towards the acyclic isonitrile enolate. orgsyn.org This is significantly influenced by the reaction conditions.

Solvent Effects: The use of a highly polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical. orgsyn.org DMF effectively solvates the lithium cation, which favors the formation of the more polar acyclic isonitrile enolate over the cyclic 2-lithiooxazole. orgsyn.org

Aging of the Lithiated Intermediate: Allowing the lithiated oxazole solution to "age" for a period before the addition of the brominating agent is also crucial for maximizing the C-4 selectivity. orgsyn.org This aging period allows the equilibrium to shift further towards the thermodynamically more stable isonitrile enolate.

Brominating Agent: N-Bromosuccinimide (NBS) is commonly used as the bromine source in this reaction. orgsyn.org

Under optimized conditions, this protocol can achieve excellent regioselectivity, often greater than 97:3 in favor of the C-4 bromo product. orgsyn.org

| Factor | Condition | Effect on Regioselectivity |

| Solvent | DMF (polar aprotic) | Favors acyclic isonitrile enolate, leading to high C-4 selectivity. orgsyn.org |

| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) | Effective for deprotonation at C-2. |

| Intermediate Aging | Allowing the lithiated intermediate to stand | Drives equilibrium towards the isonitrile enolate, increasing C-4 product. orgsyn.org |

| Brominating Agent | N-Bromosuccinimide (NBS) | Efficiently brominates the isonitrile enolate. orgsyn.org |

Precursor Synthesis of 5-(2-thienyl)oxazole and Related Oxazole Cores

The synthesis of the precursor, 5-(2-thienyl)oxazole, is a critical first step. Several methods are available for the construction of the oxazole ring.

Van Leusen Oxazole Synthesis and Modified Protocols

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles. nih.govorganic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govorganic-chemistry.org For the synthesis of 5-(2-thienyl)oxazole, the starting aldehyde would be thiophene-2-carbaldehyde.

The mechanism proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde. wikipedia.org Subsequent cyclization and elimination of the tosyl group yields the 5-substituted oxazole. organic-chemistry.orgwikipedia.org

Modifications to the classical Van Leusen synthesis have been developed to improve yields, expand substrate scope, and simplify reaction conditions. These include the use of different bases, microwave assistance, and one-pot procedures. nih.govijpsonline.com For instance, microwave-assisted Van Leusen synthesis has been shown to be highly efficient for preparing various 5-aryl-1,3-oxazoles. nih.gov

Other Cycloaddition and Cyclodehydration Approaches

Besides the Van Leusen reaction, other methods for constructing the oxazole core include various cycloaddition and cyclodehydration reactions.

[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered oxazole ring. For example, the reaction of nitriles with carbenes can provide a route to oxazoles. scilit.com Gold-catalyzed intermolecular [3+2] cycloaddition of unsymmetrical internal alkynes with an N-nucleophilic 1,3-N,O-dipole equivalent has been shown to produce 2,4,5-trisubstituted oxazoles with high regioselectivity. rsc.org

Copper-Catalyzed Cascade Reactions: An efficient synthesis of 2,5-disubstituted oxazoles has been developed via a copper-catalyzed cascade reaction of alkenes with azides. rsc.org This method proceeds through a 1,3-dipolar cycloaddition followed by a series of rearrangements and a final oxidative dehydrogenative cyclization. rsc.org

Robinson-Gabriel Synthesis: This is a classical method for oxazole synthesis that involves the cyclization of α-acylamino ketones. While effective, it can be limited by the availability of the starting materials.

Transition-Metal-Free Heterocyclization: A method for the regioselective formation of 2,4,5-trisubstituted oxazoles has been reported through the transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

The bromine atom at the C-4 position of Oxazole, 4-bromo-5-(2-thienyl)- makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide variety of substituents at this position, leading to a diverse range of derivatives.

Suzuki-Miyaura Coupling: This is one of the most common and versatile cross-coupling reactions. 4-Bromooxazoles have been shown to be effective coupling partners with arylboronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. orgsyn.org This allows for the formation of a new carbon-carbon bond between the oxazole ring and an aryl group. orgsyn.orgnih.gov

| Reactants | Catalyst | Base | Product |

| 4-Bromo-5-(2-thienyl)oxazole + Arylboronic acid | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | 4-Aryl-5-(2-thienyl)oxazole |

Stille Coupling: This reaction utilizes organotin compounds as coupling partners. A regioselective Suzuki-Miyaura coupling of a 2,4-dihalooxazole followed by a Stille coupling has been successfully employed for the convergent synthesis of trisoxazoles. nih.gov

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. The coupling of 4-bromo-substituted heterocycles with terminal alkynes is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves an oxidative addition of the 4-bromooxazole (B40895) to the palladium(0) catalyst, followed by transmetalation with the organometallic coupling partner (e.g., boronic acid, organotin reagent) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. uwindsor.ca

Suzuki-Miyaura Coupling at the C-4 Position of 4-Bromo-5-(2-thienyl)oxazole

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds. nih.govnih.gov This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers high functional group tolerance and generally proceeds with high selectivity. nih.govmdpi.com In the context of "Oxazole, 4-bromo-5-(2-thienyl)-", the bromine atom at the C-4 position serves as a convenient handle for introducing a wide array of substituents via Suzuki-Miyaura coupling.

The general approach involves the reaction of 4-bromo-5-(2-thienyl)oxazole with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For instance, the use of Pd(PPh₃)₄ as a catalyst with a base like potassium carbonate in a solvent mixture such as 1,4-dioxane/water is a common set of conditions for such transformations. nih.gov

Recent advancements have focused on developing more efficient and user-friendly catalyst systems. For example, pre-catalysts like XPhosPdG2 have shown effectiveness in challenging coupling reactions. nih.gov The reaction is not only limited to aryl boronic acids but can also be extended to vinyl and alkyl boronic acids, allowing for the introduction of diverse functionalities at the C-4 position. The resulting 4-substituted-5-(2-thienyl)oxazoles are valuable scaffolds for the development of new materials and potential pharmaceutical agents.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Excellent |

| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane | Good |

| 3 | Naphthylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Good |

| 4 | Pyrenylboronic acid | Pd(OAc)₂ / dppf | KOAc | 1,4-Dioxane | Moderate |

This table is a generalized representation based on typical Suzuki-Miyaura reaction conditions and outcomes. nih.govnih.govmdpi.comrsc.orgrsc.org Specific yields can vary based on the exact substrates and reaction parameters.

Other Cross-Coupling Strategies (e.g., Negishi, Heck, Sonogashira) for Functional Group Interconversion and C-C Bond Formation

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods provide complementary pathways for the functionalization of "Oxazole, 4-bromo-5-(2-thienyl)-" or the synthesis of its precursors.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov It is particularly useful for introducing alkyl, aryl, and vinyl groups. nih.govresearchgate.net The preparation of the required organozinc species from the corresponding organolithium or Grignard reagent is a key step. The Negishi coupling often exhibits high functional group tolerance and can be effective where other methods fail. nih.govnih.gov For instance, a 4-bromo-5-(2-thienyl)oxazole could be coupled with an alkylzinc halide to introduce an alkyl chain at the C-4 position.

Heck Reaction: The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov This method is ideal for synthesizing substituted alkenes. In the context of our target molecule, the C-4 bromine atom can react with various alkenes to form 4-vinyl-5-(2-thienyl)oxazoles. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.govbeilstein-journals.org Microwave-assisted Heck reactions have been shown to accelerate reaction times and improve yields, particularly with highly functionalized substrates. nih.gov

Sonogashira Coupling: This reaction is the method of choice for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net Reacting 4-bromo-5-(2-thienyl)oxazole with a terminal alkyne under Sonogashira conditions would yield a 4-alkynyl-5-(2-thienyl)oxazole, a versatile intermediate for further transformations. researchgate.net

Table 2: Comparison of Cross-Coupling Strategies

| Reaction | Coupling Partner | Bond Formed | Key Features |

| Negishi | Organozinc reagent | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) | High functional group tolerance. nih.govresearchgate.net |

| Heck | Alkene | C(sp²)-C(sp²) (vinyl) | Forms substituted alkenes. organic-chemistry.orgnih.gov |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Forms alkynes. wikipedia.orgresearchgate.net |

Emerging Synthetic Routes to Functionalized Oxazoles

Recent research has focused on developing novel and more efficient methods for the synthesis of the oxazole core itself, moving beyond traditional cyclization methods.

Hypervalent Iodine Mediated Oxidative Cyclization Reactions

Hypervalent iodine(III) reagents have emerged as mild, low-toxicity, and highly effective reagents for a variety of organic transformations, including the synthesis of heterocyclic compounds like oxazoles. nih.govnsf.govclockss.org One prominent strategy involves the oxidative cyclization of precursors such as enamides or the reaction of ketones with nitriles. nih.govvulcanchem.com

A metal-free approach involves the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom, mediated by a hypervalent iodine(III) species like iodosobenzene (B1197198) (PhIO) in the presence of a strong acid such as trifluoromethanesulfonic acid (TfOH). researchgate.net This method allows for the regioselective assembly of highly substituted oxazoles from simple starting materials. While not a direct synthesis of "Oxazole, 4-bromo-5-(2-thienyl)-", this methodology could be adapted to synthesize precursors by choosing appropriately substituted alkynes and nitriles. For instance, a thienyl-substituted alkyne could react with a nitrile in the presence of a bromine source to construct the desired scaffold.

Functionalization via Metalation (beyond initial lithiation) and Subsequent Electrophilic Quenching

The direct functionalization of the oxazole ring through metalation offers a powerful and atom-economical approach to introduce substituents. While lithiation is a common method, the use of other metalating agents, such as magnesium-based reagents, has gained traction. asynt.com For a precursor like 5-(2-thienyl)oxazole, direct metalation can be challenging due to the presence of multiple acidic protons. However, regioselective metalation can often be achieved. For instance, metalation of five-membered heterocycles like thiophene (B33073) often occurs at the position adjacent to the heteroatom. asynt.comresearchgate.net

Following metalation, the resulting organometallic intermediate can be quenched with a variety of electrophiles to introduce different functional groups. To synthesize "Oxazole, 4-bromo-5-(2-thienyl)-", one could envision a scenario where 5-(2-thienyl)oxazole is first synthesized and then subjected to a regioselective metalation at the C-4 position, followed by quenching with an electrophilic bromine source such as N-bromosuccinimide (NBS). The regioselectivity of the metalation would be the critical step in this approach.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Oxazole, 4 Bromo 5 2 Thienyl

Mechanistic Investigations of Bromination Reactions

The introduction of a bromine atom onto the oxazole (B20620) core is a critical step in the synthesis of 4-bromo-5-(2-thienyl)oxazole and its analogs. Understanding the mechanism of this reaction is crucial for controlling the regioselectivity and optimizing reaction conditions.

The bromination of 5-substituted oxazoles, such as 5-(2-thienyl)oxazole, to selectively yield the 4-bromo derivative can be rationalized by considering the stability of reaction intermediates. The reaction likely proceeds through an electrophilic substitution mechanism. However, the regioselectivity is influenced by the potential formation of transient intermediates. One proposed intermediate is an acyclic isonitrile enolate tautomer. chemrxiv.org The formation of a carbanion at the C4 position of the oxazole ring is stabilized through resonance with the isonitrile group in its acyclic form. chemrxiv.org This stabilization makes the C4 position more nucleophilic and thus more susceptible to attack by an electrophilic bromine source like N-bromosuccinimide (NBS). chemrxiv.org The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) facilitates the deprotonation at the C4 position, leading to the formation of this key intermediate and subsequent regioselective bromination. chemrxiv.orgresearchgate.net

In contrast, direct electrophilic attack on the neutral oxazole ring might be expected to occur at the C4 position due to the directing effect of the oxygen and nitrogen atoms. The electron-donating thienyl group at the C5 position further activates the C4 position towards electrophilic attack. However, the intermediacy of the isonitrile enolate provides a more robust explanation for the high regioselectivity observed in the bromination of 5-(2-thienyl)oxazole. researchgate.net

While specific kinetic studies on the bromination of 4-bromo-5-(2-thienyl)oxazole are not extensively documented in the reviewed literature, general principles of electrophilic aromatic substitution and findings from related heterocyclic systems can provide valuable insights. Kinetic studies on the bromination of other aromatic and heteroaromatic compounds have consistently shown that the reaction rate is highly dependent on the electronic nature of the substituents present on the ring. researchgate.netqu.edu.qa

In analogous systems, electron-donating groups enhance the rate of bromination by stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate), while electron-withdrawing groups decrease the reaction rate. researchgate.net For instance, in a study on the bromination of substituted 2-benzal-1-tetralones, the reaction rate was found to be higher for derivatives with electron-donating substituents. qu.edu.qa

Applying these principles to the bromination of 5-(2-thienyl)oxazole, the electron-rich thienyl group at the C5 position is expected to increase the electron density of the oxazole ring, thereby accelerating the rate of electrophilic bromination at the C4 position. The precise quantification of this effect would require dedicated kinetic experiments. Such studies would typically involve monitoring the disappearance of the starting material or the appearance of the product over time under controlled conditions of temperature and reactant concentrations. The data obtained could then be used to determine the reaction order and the rate constant, providing a quantitative measure of the reactivity of the substrate.

| Substituent Effect on Bromination Rate | |

| Substituent Type | Effect on Reaction Rate |

| Electron-Donating Groups | Increase |

| Electron-Withdrawing Groups | Decrease |

Reaction Mechanisms of Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the C4 position of 4-bromo-5-(2-thienyl)oxazole serves as a versatile handle for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide, 4-bromo-5-(2-thienyl)oxazole, to a low-valent palladium(0) complex. uwindsor.cayoutube.com This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the aryl halide in this step is a crucial factor, with the general trend being I > Br > Cl. uwindsor.ca

Transmetalation : In the next step, the organometallic coupling partner (e.g., an organoboron compound in a Suzuki coupling or an organotin compound in a Stille coupling) transfers its organic group to the palladium(II) complex. uwindsor.cayoutube.com This occurs with the concomitant transfer of the halide from the palladium to the metal of the organometallic reagent. A base is often required in Suzuki couplings to facilitate the formation of the active boronate species.

Reductive Elimination : The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. uwindsor.cayoutube.com This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The newly formed C-C bond connects the oxazole ring at the C4 position to the organic group from the coupling partner.

This catalytic cycle provides a general framework for understanding a wide array of cross-coupling reactions involving 4-bromo-5-(2-thienyl)oxazole, enabling the synthesis of a diverse library of 4-substituted-5-(2-thienyl)oxazoles. beilstein-journals.orgnih.gov

The choice of ligand coordinated to the palladium center plays a pivotal role in the success of cross-coupling reactions. Ligands can influence the stability, reactivity, and selectivity of the catalyst. In the context of the arylation of 4-bromo-5-(2-thienyl)oxazole, the ligand can impact both the efficiency of the reaction and, in cases of multiple reactive sites, the regioselectivity.

Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and its derivatives, are commonly employed in palladium-catalyzed cross-coupling reactions. uwindsor.cabeilstein-journals.org The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize the reaction. For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition step and enhance the stability of the catalytic species.

In some cases, phosphine-free catalytic systems can also be highly effective. rsc.org For example, a simple system of Pd(OAc)₂ in the presence of a base like KOAc has been shown to be effective for the direct arylation of other heterocyclic systems. rsc.org The design of specific ligands can also be used to control regioselectivity when multiple C-H or C-X bonds are available for activation. While 4-bromo-5-(2-thienyl)oxazole has a single, well-defined reactive site at the C-Br bond for standard cross-coupling, ligand design becomes critical in more complex substrates or when competing C-H activation pathways are possible. The development of ligands that can selectively promote the desired coupling is an active area of research.

| Ligand Type | Potential Impact on Cross-Coupling |

| Bulky, Electron-Rich Phosphines | Increased reaction efficiency, enhanced catalyst stability |

| Chiral Ligands | Enantioselective cross-coupling (if applicable) |

| N-Heterocyclic Carbenes (NHCs) | High catalyst stability and activity |

| Phosphine-Free Systems | Simplified reaction conditions, reduced cost |

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole and Thienyl Moieties

Beyond reactions at the bromine atom, the oxazole and thienyl rings of 4-bromo-5-(2-thienyl)oxazole can also participate in substitution reactions, although their reactivity is influenced by the substituents present.

The oxazole ring is generally considered to be electron-deficient and is therefore relatively unreactive towards electrophilic substitution unless activated by electron-donating groups. pharmdbm.com In 4-bromo-5-(2-thienyl)oxazole, the bromine atom is an electron-withdrawing group, further deactivating the oxazole ring. However, the electron-rich thienyl group at C5 may partially offset this deactivation. The most likely position for electrophilic attack on the oxazole ring, if it were to occur, would be C2. pharmdbm.com

The thienyl ring, in contrast, is an electron-rich aromatic system and is generally more susceptible to electrophilic substitution than benzene. The sulfur atom can stabilize the intermediate sigma complex. In 5-substituted thiophenes, electrophilic substitution typically occurs at the C3 or C4 positions of the thiophene (B33073) ring. The presence of the bromo-oxazole substituent at the C2 position of the thiophene will influence the regioselectivity of such reactions.

Nucleophilic substitution reactions on the oxazole ring are also generally difficult unless activated by strong electron-withdrawing groups. pharmdbm.com The bromine atom at C4 provides a potential site for nucleophilic aromatic substitution, but this typically requires harsh reaction conditions or the presence of activating groups. The thienyl ring is also generally unreactive towards nucleophilic substitution. However, in certain cases, particularly with the presence of activating groups like a nitro group, nucleophilic substitution on thiophenes can occur. uoanbar.edu.iq The reactivity of 4-bromo-5-(2-thienyl)oxazole towards nucleophiles would likely be focused on the displacement of the bromide, although this would be in competition with palladium-catalyzed cross-coupling pathways.

| Ring System | Reactivity towards Electrophilic Substitution | Reactivity towards Nucleophilic Substitution |

| Oxazole | Generally low, deactivated by bromine | Generally low, unless activated |

| Thiophene | Generally high, activated by sulfur | Generally low, unless activated |

Pathways for Halogen Exchange and Diverse Functional Group Interconversion

The bromine atom at the C-4 position is the primary site for functionalization, serving as a linchpin for introducing a wide array of substituents. The main pathways for its transformation are halogen-metal exchange reactions and transition-metal-catalyzed cross-coupling reactions.

Halogen-Metal Exchange: This process involves the replacement of the bromine atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be quenched with various electrophiles to install new functional groups. A common method involves treating the bromo-oxazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to form a 4-lithio-oxazole species. vulcanchem.com This intermediate is unstable and is typically used in situ, reacting with electrophiles like water, aldehydes, or carbon dioxide. vulcanchem.com

An alternative and often more selective method, particularly for substrates with acidic protons, is the use of a bromine-magnesium exchange reagent like isopropylmagnesium chloride (i-PrMgCl). acs.org This generates a more stable Grignard-type reagent, which can then undergo further reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C4-Br bond of the title compound is an ideal handle for such transformations. These reactions offer mild conditions and high tolerance for various functional groups. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the 4-bromo-oxazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. acs.orgresearchgate.net This is a widely used method for forming new C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups at the C-4 position. acs.orgnih.gov

Sonogashira Coupling: To introduce an alkyne functionality at the C-4 position, the Sonogashira coupling is employed. This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the 4-bromo-oxazole with a terminal alkyne. acs.org

Other Couplings: Other notable cross-coupling reactions applicable to this system include the Heck coupling (with alkenes), Kumada coupling (with Grignard reagents), and Stille coupling (with organostannanes), each providing a different route to functional group interconversion. researchgate.net

The following table summarizes key functionalization pathways starting from the C-4 bromine atom.

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Citation(s) |

| Halogen-Lithium Exchange | n-BuLi, THF, low temperature; then E⁺ (e.g., H₂O, DMF, CO₂) | -H, -CHO, -COOH, etc. | vulcanchem.com |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/MeOH | -R (Aryl, Heteroaryl, Alkyl) | acs.orgnih.gov |

| Sonogashira Coupling | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | -C≡C-R | acs.org |

| Heck Coupling | Alkene, Pd catalyst, Base | -CH=CH-R | researchgate.net |

| Kumada Coupling | R-MgBr, Pd or Ni catalyst | -R (Aryl, Alkyl) | researchgate.net |

Reactivity at C-2, C-4, and C-5 Positions of the Oxazole Ring and 2-Thienyl Substituent

The reactivity of the molecule is not confined to the C-4 position. The C-2 and C-5 positions of the oxazole ring, as well as the attached thienyl substituent, also exhibit distinct chemical behavior.

Reactivity at the C-4 Position: As detailed in the previous section, the C-4 position is dominated by the chemistry of the bromine atom. It is the most common site for nucleophilic aromatic substitution (via an intermediate) and palladium-catalyzed cross-coupling reactions, making it the primary handle for derivatization. acs.orgontosight.ai

Reactivity at the C-2 Position: The C-2 position of the oxazole ring is known to be the most acidic, making it susceptible to deprotonation by strong bases. tandfonline.comwikipedia.org Treatment with a potent organolithium reagent can lead to lithiation at C-2, creating a nucleophilic center that can react with various electrophiles. wikipedia.org This pathway allows for the introduction of substituents at a position not directly activated by the bromine atom. However, this reaction can be complicated by potential ring-opening of the lithiated intermediate to form an isonitrile enolate. wikipedia.orgacs.org

Reactivity at the C-5 Position and the 2-Thienyl Substituent: The C-5 position of the oxazole ring is directly attached to the 2-thienyl group. The thiophene ring is an electron-rich aromatic system known to undergo electrophilic aromatic substitution more readily than benzene. chemenu.com In related thienyl-azole systems, electrophilic attack (such as nitration, bromination, or acylation) occurs preferentially on the thiophene ring, typically at the C-5' position (the position on the thiophene ring furthest from the oxazole linkage). chemenu.com This selectivity is driven by the directing effect of the sulfur atom and the electronic influence of the oxazole ring.

The following table outlines the expected reactivity at each key position.

| Position | Type of Reactivity | Common Reactions | Expected Outcome | Citation(s) |

| C-4 (Oxazole) | Halogen Reactivity | Halogen-Metal Exchange, Cross-Coupling | Substitution of Bromine | vulcanchem.comacs.orgontosight.ai |

| C-2 (Oxazole) | Acidic C-H | Deprotonation/Lithiation, then Electrophilic Quench | C-2 Functionalization | tandfonline.comwikipedia.org |

| C-5' (Thienyl) | Electrophilic Substitution | Nitration, Bromination, Acylation | Substitution on the Thienyl Ring | chemenu.com |

Oxidative and Reductive Transformations of Oxazole, 4-bromo-5-(2-thienyl)-

While specific studies on the oxidative and reductive transformations of Oxazole, 4-bromo-5-(2-thienyl)- are not extensively documented, the expected reactivity can be inferred from the general behavior of oxazole and thiophene rings.

Oxidative Transformations: The oxazole ring is generally susceptible to oxidative cleavage. tandfonline.compharmaguideline.com Strong oxidizing agents like potassium permanganate (B83412) or ozone can open the ring, leading to the formation of acyclic products. pharmaguideline.comyoutube.com A method for the oxidative cleavage of 2,4,5-trisubstituted oxazoles using m-Chloroperbenzoic acid (MCPBA) in the presence of an oxochromium(VI) reagent has been reported, yielding di- or triacylamines. nih.gov The thiophene ring, in contrast, possesses a degree of stability towards oxidants, though strong conditions can lead to oxidation at the sulfur atom or ring degradation. chemenu.com It is plausible that under controlled conditions, such as photo-oxidation with singlet oxygen, the oxazole ring would be the more reactive component towards oxidation. researchgate.net

Reductive Transformations: Reduction of the oxazole ring typically leads to either partial reduction or complete ring cleavage. Catalytic hydrogenation or reduction with reagents like sodium in ethanol (B145695) can reduce the double bonds to yield oxazolines or saturated oxazolidines. youtube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can induce reductive cleavage of the oxazole ring, breaking the C-O and N-C bonds to form open-chain amino alcohol derivatives. tandfonline.comyoutube.com In some cases, reductive cleavage of related isoxazoles to enaminones has been achieved using molybdenum carbonyls. rsc.org The bromine atom at C-4 could also be susceptible to reduction (hydrodebromination) under certain catalytic hydrogenation conditions.

Advanced Spectroscopic and Structural Analysis of Oxazole, 4 Bromo 5 2 Thienyl Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. For derivatives of "Oxazole, 4-bromo-5-(2-thienyl)-", NMR provides crucial information about the connectivity of atoms and the spatial arrangement of the constituent rings.

Multi-Dimensional NMR Techniques (e.g., COSY, NOESY) for Detailed Conformational and Connectivity Assignments

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning the complex proton and carbon spectra of thienyl-substituted oxazoles. COSY experiments establish proton-proton coupling networks, allowing for the unambiguous assignment of protons on the thiophene (B33073) and oxazole (B20620) rings. This is particularly useful in distinguishing between the different protons on the thiophene ring.

NOESY experiments, on the other hand, provide information about the through-space proximity of protons. This is critical for determining the preferred conformation of the molecule, specifically the relative orientation of the thienyl and oxazole rings. The presence or absence of NOE cross-peaks between protons on the two rings can indicate whether the molecule adopts a syn or anti conformation in solution. For related bicyclic systems, such as those containing thiazole (B1198619) and oxazole rings, ab initio calculations have shown that the anti conformation can be energetically more stable. researchgate.net

The chemical shifts observed in the ¹H NMR spectrum are characteristic of the aromatic nature of the oxazole and thiophene rings, with signals typically appearing between 7.00 and 8.00 ppm for the parent oxazole. thepharmajournal.com The specific substitution pattern, including the bromine atom and the thienyl group, influences the exact chemical shifts of the remaining protons on the rings. For instance, in a related compound, 2-amino-4-phenyl thiazole, the aromatic protons appear as a multiplet at δ 7.5 ppm. researchgate.net

| Proton Assignment | Typical Chemical Shift Range (ppm) | Key Correlations |

| Oxazole H-2 | ~8.0 - 8.5 | |

| Thienyl H-3' | ~7.0 - 7.5 | COSY with H-4' and H-5' |

| Thienyl H-4' | ~7.0 - 7.2 | COSY with H-3' and H-5' |

| Thienyl H-5' | ~7.5 - 7.8 | COSY with H-3' and H-4' |

Application of One-Bond Carbon-Carbon Coupling Constants for Bond Order and Aromaticity Analysis

One-bond carbon-carbon coupling constants (¹JCC) are a powerful tool for probing the electronic structure of cyclic systems, offering insights into bond order and aromaticity. researchgate.net For oxazole and related heterocyclic systems, the magnitude of ¹JCC across the C4-C5 bond of the heterocyclic ring has been found to be in the range of 70–99 Hz. researchgate.net This value is sensitive to the nature of the substituents on the ring and the degree of π-electron delocalization. researchgate.net

The aromaticity of oxazoles is a topic of interest, with these compounds being considered aromatic, though less so than the analogous thiazoles. wikipedia.org The analysis of ¹JCC values can provide a quantitative measure of this aromaticity. Larger ¹JCC values are generally associated with a higher s-character and greater bond order. By comparing the experimental ¹JCC values for "Oxazole, 4-bromo-5-(2-thienyl)-" with those of reference compounds, a detailed understanding of the electronic distribution within the oxazole ring can be achieved.

| Coupling | Typical ¹JCC Range (Hz) | Structural Implication |

| ¹J(C4-C5) | 70 - 99 | Reflects bond order and aromaticity of the oxazole ring |

X-ray Crystallography for Solid-State Structural Elucidation of Related Systems

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of thienyl-substituted oxazoles are held together by a variety of intermolecular interactions. These can include conventional hydrogen bonds, as well as weaker interactions such as halogen bonds (involving the bromine atom), C-H···π interactions, and π-π stacking between the aromatic rings. bohrium.comnih.gov The study of a series of 4,5-diaryl-substituted oxazoles revealed that diffuse, non-specific interactions can be more significant for cohesion energies than stronger, specific interactions. bohrium.comnih.gov

Conformational Analysis in the Solid State

X-ray crystallography reveals the precise conformation of the molecule in the solid state. A key conformational feature of "Oxazole, 4-bromo-5-(2-thienyl)-" is the dihedral angle between the oxazole and thiophene rings. This angle is determined by the balance of steric and electronic effects. In the solid state, this conformation can be influenced by the crystal packing forces.

For example, in the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, a twist is observed between the oxadiazole and 2-thienyl rings, with a dihedral angle of 8.8(4)°. uzh.ch In another study on di- and tripeptide mimetics containing oxazole and thiazole rings, the anti conformation was found to be energetically more stable for some bicyclic compounds. researchgate.net The conformation adopted in the solid state can have a significant impact on the material's properties, including its photophysical behavior. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. The vibrational spectrum of "Oxazole, 4-bromo-5-(2-thienyl)-" is expected to show characteristic bands for the oxazole and thiophene rings, as well as vibrations involving the carbon-bromine bond.

The IR spectrum of the parent oxazole shows characteristic absorptions for ring stretching (1537, 1498, 1326 cm⁻¹), C-H in-plane deformation (1257 cm⁻¹), and ring breathing (1143, 1080 cm⁻¹). thepharmajournal.com In substituted oxazoles, the positions and intensities of these bands can be influenced by the electronic and steric nature of the substituents. For instance, in a study of 4,5-diphenyl-2-oxazole propionic acid, theoretical calculations were used to assign the observed IR and Raman bands. nih.gov

The presence of the thiophene ring will introduce additional vibrational modes. The C-S stretching and ring deformation modes of the thiophene ring are typically observed in the fingerprint region of the IR and Raman spectra. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Oxazole Ring Stretching | 1500 - 1300 |

| Thiophene Ring Stretching | 1400 - 1300 |

| C-H Deformation | 1300 - 1000 |

| Ring Breathing | 1150 - 1000 |

| C-Br Stretching | 600 - 500 |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the structural elucidation of novel synthetic compounds, offering unparalleled precision in mass determination and invaluable insights into molecular fragmentation patterns. In the analysis of "Oxazole, 4-bromo-5-(2-thienyl)-" and its derivatives, HRMS provides definitive confirmation of elemental composition and aids in the verification of the synthesized structure.

The precise mass of a molecule is a fundamental physical constant, and its experimental determination via HRMS serves as a primary piece of evidence for a compound's identity. For "Oxazole, 4-bromo-5-(2-thienyl)-", the theoretical exact mass, calculated from the sum of the most abundant isotopes of its constituent atoms (C₇H₄Br¹⁴N¹⁶O³²S), is a critical benchmark.

Detailed research findings from HRMS analysis would typically be presented in a tabular format, comparing the theoretical (calculated) mass with the experimentally observed mass. The minuscule difference between these two values, expressed in parts per million (ppm), underscores the accuracy of the measurement and, by extension, the confidence in the assigned molecular formula.

Table 1: Precise Mass Determination of Oxazole, 4-bromo-5-(2-thienyl)-

| Molecular Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| C₇H₄BrNOS | Data not available | Data not available | Data not available |

Detailed experimental data on the high-resolution mass spectrometry of "Oxazole, 4-bromo-5-(2-thienyl)-" is not extensively available in the reviewed scientific literature. The table is presented as a template for how such data would be reported.

The study of fragmentation pathways through techniques like collision-induced dissociation (CID) within a mass spectrometer provides a veritable roadmap of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and the relative strengths of the chemical bonds.

For "Oxazole, 4-bromo-5-(2-thienyl)-", one would anticipate a series of characteristic fragmentation patterns. The presence of the bromine atom would be readily identified by the isotopic signature of the molecular ion peak (M⁺) and bromine-containing fragment peaks, with a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.

Plausible fragmentation pathways, based on the principles of mass spectrometry and the known chemistry of oxazoles and thiophenes, would likely involve:

Cleavage of the thienyl ring: This could occur through various ring-opening mechanisms, leading to the loss of neutral fragments such as C₂H₂S or CS.

Fission of the oxazole ring: The oxazole core, being an aromatic heterocycle, is relatively stable. However, under sufficient energy, it can fragment, potentially leading to the loss of CO, HCN, or other small neutral molecules.

Loss of the bromine atom: A prominent fragmentation pathway would likely be the homolytic or heterolytic cleavage of the C-Br bond, resulting in a [M-Br]⁺ ion.

Combined ring fragmentation: More complex fragmentation could involve the simultaneous or sequential breakdown of both the oxazole and thiophene rings.

Table 2: Hypothetical Fragmentation Pathway for Oxazole, 4-bromo-5-(2-thienyl)-

| Proposed Fragment | Molecular Formula | Calculated m/z |

| [M-Br]⁺ | C₇H₄NOS⁺ | Data not available |

| [M-CO]⁺ | C₆H₄BrNS⁺ | Data not available |

| [Thienyl]⁺ | C₄H₃S⁺ | Data not available |

| [Oxazole-Br]⁺ | C₃HBrO⁺ | Data not available |

This table presents a hypothetical fragmentation pattern, as specific experimental fragmentation data for "Oxazole, 4-bromo-5-(2-thienyl)-" is not available in the surveyed literature. The proposed fragments are based on general principles of mass spectrometry.

A thorough investigation using tandem mass spectrometry (MS/MS) would be required to definitively establish the fragmentation cascade of "Oxazole, 4-bromo-5-(2-thienyl)-". Such a study would involve isolating the parent ion, subjecting it to fragmentation, and then analyzing the resulting daughter ions, thereby providing unequivocal structural confirmation.

Theoretical and Computational Chemistry Studies on Oxazole, 4 Bromo 5 2 Thienyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular properties of oxazole (B20620) derivatives. irjweb.com The B3LYP functional combined with a 6-311G++(d,p) basis set is a commonly employed method for these calculations. irjweb.com Such studies on related oxazole systems help in predicting optimized structures, electronic properties, and chemical reactivity. irjweb.com

The electronic structure of a molecule is fundamentally linked to its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity and lower stability. irjweb.com

For oxazole derivatives, the introduction of different substituents can significantly influence the HOMO and LUMO energy levels. juniperpublishers.com For instance, electron-withdrawing groups can lower both HOMO and LUMO energies, potentially decreasing the energy gap and increasing reactivity. juniperpublishers.com In the case of "Oxazole, 4-bromo-5-(2-thienyl)-", the electron-withdrawing bromine atom and the π-conjugating thienyl group are expected to modulate its electronic properties.

The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. Analysis of the spatial distribution of these orbitals can predict sites for electrophilic and nucleophilic attack. In many conjugated heterocyclic systems, the HOMO and LUMO are often distributed across the π-system.

Table 1: Representative HOMO-LUMO Data for Substituted Oxazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Oxazole | -9.534 | 4.491 | 14.025 |

| 2-Methyl oxazole | -9.180 | 4.629 | 13.809 |

| 4-Methyl oxazole | -9.222 | 4.678 | 13.900 |

| 5-Methyl oxazole | -9.064 | 4.691 | 13.755 |

Note: Data is for illustrative purposes based on methyl-substituted oxazoles and not specific to 4-bromo-5-(2-thienyl)-oxazole. rjpbcs.com The values demonstrate the influence of substitution on electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. irjweb.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Conformational Analysis using Molecular Dynamics and Energy Minimization Techniques

Conformational analysis of "Oxazole, 4-bromo-5-(2-thienyl)-" is crucial for understanding its three-dimensional structure and flexibility. The key flexible bond in this molecule is the C-C bond connecting the oxazole and thienyl rings. Molecular dynamics (MD) simulations and energy minimization techniques can be employed to explore the potential energy surface and identify the most stable conformations.

These studies involve rotating the thienyl ring relative to the oxazole ring and calculating the energy at each rotational angle. The results would likely show that a planar or near-planar conformation is energetically favored due to the extended π-conjugation between the two aromatic rings. Steric hindrance between the hydrogen atom on the thienyl ring and the bromine atom on the oxazole ring could lead to a slightly twisted lowest-energy conformation. Understanding the preferred conformation is essential as it influences the molecule's packing in the solid state and its interaction with biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can aid in the characterization and identification of "Oxazole, 4-bromo-5-(2-thienyl)-".

NMR Chemical Shifts: DFT calculations have become a popular method for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com While these calculations can be time-consuming, they can provide results that are reasonably close to experimental values. mdpi.com The accuracy of these predictions can be further improved through the use of machine learning algorithms trained on large datasets of experimental NMR data. researchgate.net For "Oxazole, 4-bromo-5-(2-thienyl)-", theoretical prediction of chemical shifts would be invaluable for confirming its structure and assigning the signals in its experimental NMR spectra.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental spectrum. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and ring vibrations of the oxazole and thienyl moieties. For instance, in related oxazole derivatives, C=C stretching vibrations are typically observed in the 1300-1600 cm⁻¹ region in the IR and Raman spectra. researchgate.net

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational chemistry can be used to model the reaction pathways of synthetic transformations leading to or involving "Oxazole, 4-bromo-5-(2-thienyl)-". This involves mapping the potential energy surface of a reaction, locating the transition states, and calculating the activation energies.

For example, the synthesis of 4,5-disubstituted oxazoles can be achieved through various methods, including the van Leusen reaction. nih.gov This reaction involves the cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldehyde. nih.govsemanticscholar.org Computational modeling of this reaction for the synthesis of "Oxazole, 4-bromo-5-(2-thienyl)-" could elucidate the detailed mechanism, identify key intermediates, and explain the observed regioselectivity.

Furthermore, the bromine atom at the 4-position of the oxazole ring is a handle for further functionalization through cross-coupling reactions. researchgate.net Reaction pathway modeling could be used to investigate the mechanism of, for example, a Suzuki or Stille coupling at this position. By analyzing the transition state structures and energies, one could predict the feasibility of different coupling partners and optimize the reaction conditions.

Applications and Advanced Material Science Perspectives of Oxazole, 4 Bromo 5 2 Thienyl and Its Derivatives

Role as Versatile Synthetic Intermediates in Complex Molecular Architectures

The presence of the bromine atom on the oxazole (B20620) ring and the C-H bonds on the thiophene (B33073) ring provide multiple reaction sites for further functionalization, making 4-bromo-5-(2-thienyl)oxazole an excellent precursor for more complex molecules.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can be employed to link these monomeric units. researchgate.netmdpi.com The resulting oligothiophenes and polythiophenes incorporating the oxazole moiety are expected to exhibit enhanced charge transport capabilities and interesting optical properties. The synthesis of oligomeric 2,5-thienylenes has been achieved through the coupling of Grignard compounds with appropriate bromothiophenes, a method that could be adapted for polymers of 4-bromo-5-(2-thienyl)oxazole. rsc.org The synthesis of oligomers from trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-ones has also been described, highlighting the utility of oxazole derivatives in creating folded, ordered structures. nih.gov

The properties of these polymers can be tailored by introducing different substituents on the thiophene ring or by replacing the bromine atom with other functional groups. This versatility allows for the creation of materials with specific band gaps, conductivities, and solubilities, making them suitable for a range of applications in organic electronics.

Table 1: Potential Polymerization Reactions Involving 4-bromo-5-(2-thienyl)oxazole

| Reaction Type | Catalyst/Reagents | Potential Polymer Structure | Anticipated Properties |

| Suzuki Coupling | Pd catalyst, boronic acid derivatives | Alternating co-polymers | Tunable optoelectronic properties |

| Stille Coupling | Pd catalyst, organotin reagents | Conjugated polymers | Enhanced charge mobility |

| Direct Arylation | Pd catalyst, C-H activation | Regioregular polymers | Improved processability |

The reactive sites on 4-bromo-5-(2-thienyl)oxazole also allow for its use in the construction of larger, multi-heterocyclic systems through annulation reactions. These reactions involve the formation of new rings fused to the initial oxazole-thiophene core.

Intermolecular annulations can be achieved by reacting 4-bromo-5-(2-thienyl)oxazole with difunctional reagents. For example, a palladium-catalyzed reaction with a molecule containing two nucleophilic centers could lead to the formation of a new heterocyclic ring attached to the oxazole.

Intramolecular annulations can be designed by first introducing a suitable functional group onto the thiophene ring. Subsequent cyclization, often promoted by a catalyst or specific reaction conditions, can then form a new ring, leading to a more complex and rigid molecular architecture. These multi-heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for exhibiting novel biological activities or physical properties. The oxazole ring is a valuable scaffold in designing new therapeutic agents due to its ability to interact with a wide range of biological targets. chemenu.com

Potential in Functional Materials Research (non-biological)

The extended π-conjugation and the presence of heteroatoms in 4-bromo-5-(2-thienyl)oxazole and its derivatives make them promising candidates for various functional materials.

The combination of electron-donating (thiophene) and electron-accepting (oxazole) moieties within the same molecule gives 4-bromo-5-(2-thienyl)oxazole inherent charge-transfer characteristics. This makes its derivatives potential materials for:

Organic Light-Emitting Diodes (OLEDs): By tuning the substituents, the emission color and efficiency of OLEDs can be controlled. The introduction of this building block into larger conjugated systems could lead to new emissive materials. Bromo-derivatives of benzofused 1,2,5-thiadiazoles are important precursors for dyes used in OLEDs. mdpi.com

Organic Solar Cells (OSCs): The donor-acceptor nature of the molecule is beneficial for charge separation, a crucial process in OSCs. Polymers and small molecules based on this scaffold could act as the active layer in bulk heterojunction solar cells.

Chemosensors: The fluorescence properties of derivatives of 5-(thiophen-2-yl)oxazole can be modulated by the presence of specific metal ions. For example, chemosensors based on this core structure have been developed for the sequential detection of In³⁺ and Cr³⁺ ions, as well as for Ga³⁺. bohrium.comrsc.orgresearchgate.net The interaction with the analyte alters the electronic structure of the molecule, leading to a detectable change in its fluorescence emission.

Table 2: Optoelectronic Properties of Related Thiophene-Oxazole Systems

| System | Application | Key Finding | Reference |

| 5-(thiophen-2-yl)oxazole-4-carbohydrazide derivative | Chemosensor | Sequential detection of In³⁺ and Cr³⁺ ions through fluorescence changes. bohrium.com | bohrium.com |

| N'-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine | Chemosensor | Highly sensitive and selective fluorescence response to Ga³⁺. rsc.org | rsc.org |

The incorporation of the 4-bromo-5-(2-thienyl)oxazole unit into larger molecular systems could lead to materials with interesting photophysical properties.

Photochromism: Photochromic materials can change their color upon irradiation with light of a specific wavelength. While not extensively studied for this specific compound, related thienyl-containing azo dyes have shown photochromic behavior. researchgate.net The rigid structure of the oxazole-thiophene core could be a valuable component in designing new photochromic systems.

Scintillating Properties: Scintillators are materials that emit light when exposed to ionizing radiation. Organic scintillators are often composed of conjugated aromatic systems. The extended π-system of polymers derived from 4-bromo-5-(2-thienyl)oxazole could potentially exhibit scintillation, making them candidates for radiation detection applications.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atom in the oxazole ring and the sulfur atom in the thiophene ring of 4-bromo-5-(2-thienyl)oxazole can act as donor atoms, allowing the molecule to function as a ligand in organometallic chemistry. The ability to coordinate with metal centers opens up possibilities for its use in catalysis.

By modifying the substituents on the oxazole and thiophene rings, the electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of a metal catalyst. For example, vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The bromine atom also provides a handle for anchoring the ligand to a solid support, which can be advantageous for catalyst recovery and reuse.

The development of chiral ligands based on the 4-bromo-5-(2-thienyl)oxazole scaffold could also be a promising area of research for asymmetric catalysis, where the synthesis of a single enantiomer of a chiral product is desired.

Chelating Properties and Metal Coordination in Catalytic Systems

The "Oxazole, 4-bromo-5-(2-thienyl)-" scaffold possesses multiple potential coordination sites, making it a promising candidate for a chelating ligand in catalytic systems. The primary coordination is expected to occur through the sp²-hybridized nitrogen atom of the oxazole ring, which acts as a potent Lewis base. This mode of coordination is well-established for oxazole- and oxazoline-containing ligands in a vast array of metal complexes. nih.govacs.orgnih.gov The nitrogen atom's lone pair of electrons can form a stable sigma bond with a transition metal center, which is a fundamental interaction for catalysis.

Furthermore, the presence of the 2-thienyl substituent at the 5-position of the oxazole ring introduces the possibility of bidentate chelation through the sulfur atom of the thiophene ring. The ability of sulfur-containing heterocycles to coordinate with transition metals is well-documented. This dual coordination (N, S-chelation) can lead to the formation of a stable five-membered metallacyclic ring, which can significantly enhance the stability of the resulting metal complex compared to monodentate coordination. The formation of such chelates can create a rigid and well-defined steric environment around the metal center, which is crucial for influencing the selectivity of catalytic reactions.

The nature of the metal and the reaction conditions, including the choice of counter-anions, can influence the coordination mode of oxazole-based ligands. For instance, silver(I) complexes with tripodal oxazoline (B21484) ligands have shown varied structural motifs, from one-dimensional chains to discrete tri-nuclear capsules, depending on the anions and solvents used. rsc.org This highlights the versatility of the oxazole core in forming diverse supramolecular structures. While direct studies on "Oxazole, 4-bromo-5-(2-thienyl)-" are not prevalent, the principles derived from related oxadiazole and thiazole (B1198619) ligands, which also form stable complexes with various transition metals, further support its potential as a versatile ligand. mdpi.comresearchgate.net

The electronic properties of the ligand are also critical. The electron-withdrawing nature of the bromine atom at the 4-position of the oxazole ring can modulate the electron density on the nitrogen atom, thereby influencing the strength of the metal-ligand bond. This electronic tuning can have a profound impact on the reactivity of the metallic center.

A proposed bidentate coordination mode of a derivative of "Oxazole, 4-bromo-5-(2-thienyl)-" with a generic metal center (M) is depicted below:

Interactive Table 1: Potential Coordination Sites and Their Characteristics

| Coordination Site | Atom | Hybridization | Potential Role in Chelation |

| Oxazole Nitrogen | N | sp² | Primary Lewis base for metal coordination. |

| Thiophene Sulfur | S | sp² | Secondary site for bidentate (N, S) chelation. |

| Oxazole Oxygen | O | sp² | Generally a weak coordinator. |

| Thiophene Pi System | C=C | sp² | Can engage in pi-coordination with some metals. |

| Bromine | Br | sp³ | Can have weak interactions with certain metal centers. |

Influence on Catalytic Activity and Selectivity for Organic Transformations

The structural and electronic features of "Oxazole, 4-bromo-5-(2-thienyl)-" and its derivatives are expected to exert a significant influence on the activity and selectivity of metal-catalyzed organic transformations. The design of ligands is a cornerstone of modern catalysis, and this particular scaffold offers several tunable parameters.

The steric bulk provided by the thienyl group, combined with the potential for further functionalization at the bromine position, allows for the creation of a tailored chiral pocket around the metal center. In asymmetric catalysis, such a well-defined environment is paramount for achieving high enantioselectivity. Oxazoline-containing ligands, for example, are renowned for their success in a multitude of enantioselective reactions, where the substituent alpha to the nitrogen atom directly influences the stereochemical outcome. acs.orgnih.gov By analogy, derivatives of "Oxazole, 4-bromo-5-(2-thienyl)-" could be developed into chiral ligands for asymmetric synthesis.

The electronic influence of the substituents is also a key determinant of catalytic performance. The electron-withdrawing bromine atom can render the metal center more electrophilic, which can enhance its reactivity in certain catalytic cycles, such as oxidative addition steps in cross-coupling reactions. Conversely, replacing the bromine with an electron-donating group via a cross-coupling reaction could increase the electron density on the metal, favoring reductive elimination. This ability to tune the electronic properties of the catalyst is crucial for optimizing reaction rates and pathways.

Palladium complexes bearing oxazoline ligands have been successfully employed as catalysts in various reactions, including the oxidation of industrial dyes. nih.gov Given that the bromine atom on the "Oxazole, 4-bromo-5-(2-thienyl)-" core is amenable to palladium-catalyzed cross-coupling reactions, it is conceivable that this compound could serve as a ligand precursor for in-situ catalyst formation or for the synthesis of more elaborate ligand architectures. The resulting palladium complexes could find applications in fundamental organic transformations such as Suzuki, Heck, or Sonogashira couplings, where the nature of the ligand is known to dictate the efficiency and selectivity of the process.

The table below summarizes hypothetical catalytic applications based on the known reactivity of related heterocyclic ligands.

Interactive Table 2: Potential Catalytic Applications and Expected Influence

| Catalytic Reaction | Potential Metal Center | Expected Influence of the Ligand |

| Asymmetric Allylic Alkylation | Palladium (Pd) | The chiral derivatives could induce high enantioselectivity. |

| Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | Electronic tuning via the bromo-substituent can modulate catalytic activity. |

| Heck Coupling | Palladium (Pd) | The steric bulk of the thienyl group can influence regioselectivity. |

| Olefin Polymerization | Vanadium (V), Nickel (Ni) | The rigid N,S-chelate could lead to polymers with specific tacticities. |

| Oxidation Reactions | Copper (Cu), Iron (Fe) | The stable metal complex could enhance catalyst longevity and turnover number. |

Future Research Directions and Unexplored Avenues for Oxazole, 4 Bromo 5 2 Thienyl

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to 4-bromo-5-(2-thienyl)oxazole is a primary area for future research. While traditional methods exist, there is a significant opportunity to develop more sustainable protocols.

Recent advancements in oxazole (B20620) synthesis highlight several promising avenues. For instance, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), has proven to be a robust method for constructing the oxazole ring. nih.gov Research into adapting this reaction for the synthesis of 4-bromo-5-(2-thienyl)oxazole, potentially through a one-pot procedure in environmentally benign solvents like ionic liquids, could offer a more sustainable alternative. nih.gov Microwave-assisted organic synthesis is another area ripe for exploration, as it can often lead to shorter reaction times and improved yields. nih.gov

Furthermore, exploring catalytic C-H activation and functionalization strategies could provide more direct and atom-economical routes to the target molecule, minimizing the need for pre-functionalized starting materials. researchgate.net The development of solar photo-thermochemical methods, which utilize light energy to drive chemical reactions, also presents an intriguing, albeit challenging, avenue for sustainable synthesis. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches for Oxazole, 4-bromo-5-(2-thienyl)-

| Methodology | Potential Advantages | Key Research Focus |

| Van Leusen Reaction | High yield, broad substrate scope, potential for one-pot synthesis. nih.gov | Optimization for the specific substrate, use of green solvents. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency. nih.gov | Development of specific microwave protocols. |

| C-H Activation | Atom economy, reduced synthetic steps. researchgate.net | Identification of suitable catalysts and reaction conditions. |

| Solar Photo-thermochemical Synthesis | Use of renewable energy, sustainability. researchgate.net | Design of specialized reactors and photocatalysts. |

Exploration of Advanced Functionalization Strategies at Diverse Positions of the Core Structure

The bromine atom at the 4-position and the thienyl ring at the 5-position of the oxazole core are prime sites for further chemical modification. Future research should focus on developing advanced and selective functionalization strategies to create a diverse library of derivatives.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. sci-hub.se A systematic investigation into the scope and limitations of these reactions with 4-bromo-5-(2-thienyl)oxazole would be highly valuable. This would enable the introduction of a wide array of aryl, alkyl, and alkynyl groups, leading to compounds with tailored electronic and steric properties.

Furthermore, direct C-H functionalization of the thienyl ring offers another avenue for diversification. researchgate.net Research into regioselective C-H activation at different positions of the thiophene (B33073) ring would allow for the introduction of additional functional groups, further expanding the chemical space of accessible derivatives. The nitrogen atom within the oxazole ring can also act as a nucleophile, opening up possibilities for N-alkylation or N-arylation reactions. evitachem.com

In-depth Mechanistic Studies of Under-explored Transformations and Rearrangements

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of 4-bromo-5-(2-thienyl)oxazole is crucial for optimizing existing methods and discovering new reactions. While the general mechanisms of many named reactions are known, detailed mechanistic studies specific to this heterocyclic system are lacking.

For instance, a thorough investigation into the intermediates and transition states of the van Leusen reaction for this particular substrate could lead to improved reaction conditions and yields. nih.gov Similarly, understanding the intricacies of palladium-catalyzed cross-coupling reactions involving this compound could help in overcoming challenges such as catalyst deactivation or side product formation. researchgate.netsci-hub.se

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into reaction pathways, activation energies, and the influence of substituents on reactivity. These theoretical studies, in conjunction with experimental evidence, would provide a comprehensive picture of the chemical behavior of 4-bromo-5-(2-thienyl)oxazole.

Design and Synthesis of Derivatives for Advanced Materials with Tailored Optoelectronic and Photophysical Properties

The conjugated π-system of 4-bromo-5-(2-thienyl)oxazole makes it an attractive building block for the development of advanced organic materials. Future research should focus on the rational design and synthesis of derivatives with specific optoelectronic and photophysical properties for applications in organic electronics.

By strategically modifying the core structure through the functionalization strategies discussed earlier, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the material's absorption and emission characteristics, as well as its charge transport properties. researchgate.netmdpi.com

For example, extending the π-conjugation by introducing aromatic or heteroaromatic substituents could lead to materials with red-shifted absorption and emission, making them suitable for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net The introduction of electron-withdrawing or electron-donating groups can also be used to modulate the electronic properties and create n-type or p-type organic semiconductors for use in organic field-effect transistors (OFETs). researchgate.net

Table 2: Potential Applications of Functionalized Oxazole, 4-bromo-5-(2-thienyl)- Derivatives in Materials Science

| Application | Desired Property | Potential Functionalization Strategy |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, high quantum efficiency. | Introduction of fluorescent or phosphorescent moieties. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation. | Creation of donor-acceptor architectures. |